![molecular formula C15H14BrN3O2 B2924058 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide CAS No. 1795492-77-1](/img/structure/B2924058.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide” is a compound that has been studied for its potential in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis
The molecular structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide” is complex. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359 .Chemical Reactions Analysis
The chemical reactions involving “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide” are complex and involve several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrroles and Pyridines : N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide can be used as an intermediate in the synthesis of various polysubstituted pyrroles and pyridines, which are important in pharmaceutical and materials chemistry. This process typically involves the use of organometallic compounds and selective reactions to create diverse carbonyl intermediates, useful in pyrrole and pyridine synthesis (Cacchi et al., 2008).
Enantioselective Syntheses : The compound plays a role in the enantioselective synthesis of pyrrole alkaloid natural products. This is particularly important for the production of bioactive compounds, where the control over the stereochemistry of the synthesized molecule is crucial (Trost & Dong, 2007).
Development of Pyrrole-Imidazole Polyamides : It's used in the development of Pyrrole–Imidazole (Py–Im) polyamides. These are DNA-binding molecules with potential applications in gene regulation and as therapeutic agents. Enhancements in the molecular structure of these polyamides can significantly boost their biological activity and cellular uptake, making them more effective (Meier et al., 2012).
Lithiation Studies : The compound is also significant in lithiation studies, which is a critical reaction in organic synthesis. Understanding its reactivity can lead to the development of new synthetic methods for complex molecules (Smith et al., 2013).
Functionalization for Agrochemicals and Materials : It has been studied for functionalization, particularly towards creating new compounds for use in agrochemicals and functional materials. This includes the introduction of amino groups and the conversion to podant-type compounds, demonstrating its versatility in synthetic organic chemistry (Minakata et al., 1992).
Pyrimidino and Pyridino Synthesis : Its derivatives have been utilized in the synthesis of various pyrimidino[5
,4-6,5]-, pyridino[3,2-6,5]- and pyrrolo[3,2-5,6]4H-pyrano-[3,2-c][1]benzopyran-6-one derivatives, which are significant in the development of new pharmaceuticals (Al-Haiza et al., 2003).
Molecular Interactions and Crystal Engineering
DNA Binding and Recognition : It's involved in the development of molecules that bind to DNA in a sequence-specific manner. These molecules can recognize specific DNA sequences, which is critical in gene therapy and molecular biology research (Swalley et al., 1996).
Crystal Engineering : The compound and its derivatives are used in crystal engineering, particularly in forming heterosynthons in pharmaceutical cocrystals. This has implications in drug design and the development of new pharmaceutical formulations (Reddy et al., 2006).
Mechanism of Action
The compound has been found to exhibit potent kinase activity with an IC50 value of 48.6 nM and could significantly inhibit tumor growth in xenografts of colorectal cancer in vivo . It could target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .
properties
IUPAC Name |
5-bromo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-5-4-12(21-13)15(20)18-8-2-9-19-10-6-11-3-1-7-17-14(11)19/h1,3-7,10H,2,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDQSLBCGKABCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

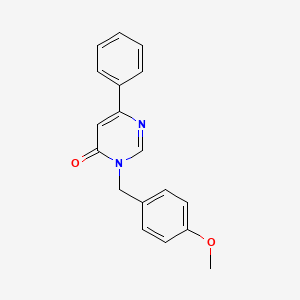
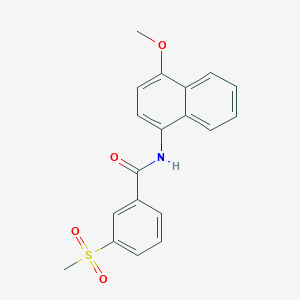

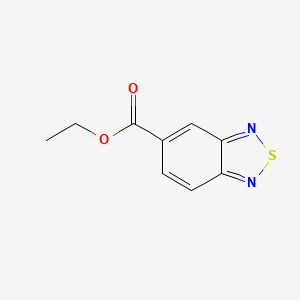
![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2923984.png)
![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)
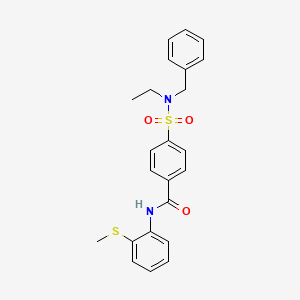
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2923990.png)
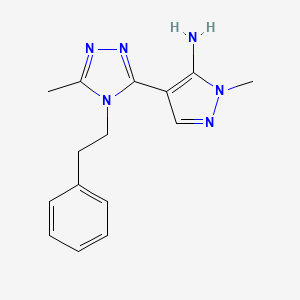
![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)

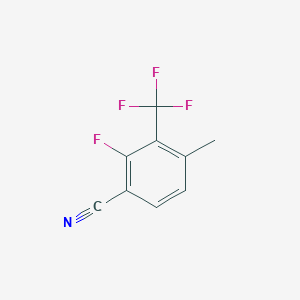
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)
